

An In-depth Technical Guide to **beta-D-Glucopyranosylamine** (CAS: 7284-37-9)

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Compound of Interest

Compound Name: **beta-D-Glucopyranosylamine**

Cat. No.: **B112949**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-D-Glucopyranosylamine is a monosaccharide derivative that serves as a pivotal building block in carbohydrate chemistry. Its unique structure, featuring an amino group at the anomeric carbon, renders it a versatile precursor for the synthesis of a wide array of glycoconjugates, including N-acyl-**beta-D-glucopyranosylamines** and various enzyme inhibitors. This technical guide provides a comprehensive overview of **beta-D-Glucopyranosylamine**, encompassing its chemical and physical properties, detailed synthesis protocols, and a review of the biological activities associated with its derivatives, offering insights into its potential applications in drug discovery and development.

Core Compound Properties

beta-D-Glucopyranosylamine is the amine analog of beta-D-glucose, where the anomeric hydroxyl group is replaced by an amino group. This substitution significantly influences its chemical reactivity and stability.

Property	Value	Source
CAS Number	7284-37-9	-
Molecular Formula	C6H13NO5	[1]
Molecular Weight	179.17 g/mol	[1]
IUPAC Name	(2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol	[2]
Synonyms	1-Amino-1-deoxy-beta-D-glucopyranose, Glucopyranosylamine	[2]
Appearance	White to off-white powder	-
Solubility	Soluble in water	[3]
Stability	Unstable in aqueous solutions, prone to hydrolysis and the formation of diglucosylamines in concentrated solutions. More stable as a carbamate salt.	[4]

Synthesis of beta-D-Glucopyranosylamine

The synthesis of **beta-D-Glucopyranosylamine** typically involves the reaction of D-glucose with an ammonia source. Several methods have been developed to improve yield and purity, with a focus on aqueous reaction conditions.

Experimental Protocol: Aqueous Synthesis from D-Glucose

A patented method allows for the quantitative preparation of glucosylamine from glucose in an aqueous solution.[\[2\]](#)

Materials:

- D-Glucose
- Ammonium bicarbonate (NH_4HCO_3)
- Aqueous ammonia (16M)
- Deionized water

Procedure:

- Prepare a solution with the following concentrations:
 - D-Glucose: 0.2 M - 0.4 M
 - Ammonium bicarbonate: 0.2 M
 - Aqueous ammonia: 16 M
- Maintain the reaction mixture at 42°C for 36 hours.
- The resulting solution contains quantitatively formed glucosylamine, which can be used directly for subsequent reactions, such as acylation, after lyophilization.[\[2\]](#)

Reaction Kinetics and Yield Optimization

A systematic study on the synthesis of the related compound, β -D-glucopyranuronosylamine, in water provides valuable insights into the reaction kinetics.[\[3\]](#) The reaction of a sugar with ammonia and/or volatile ammonium salts in water yields a mixture of the β -glycosylamine and its corresponding carbamate.[\[3\]](#)

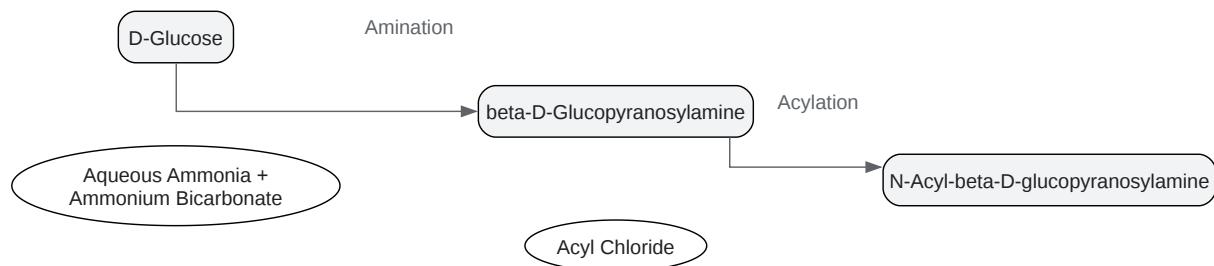
Reaction Condition	Key Observations
Ammonia/Ammonium Salt Concentration	Higher concentrations generally lead to a faster conversion of the starting sugar. [3]
Ammonium Carbamate	The use of saturated ammonium carbamate results in the fastest reaction rates and the highest final yields of the glycosylamine/carbamate mixture. [3]
Reaction Time	For many protocols, significant yields are achieved after 24 hours. [3]
Byproducts	The formation of bis(β-D-glucopyranosyl)amine is generally low, typically less than 3%. [3]

Chemical Reactivity and Derivatization

beta-D-Glucopyranosylamine is a key intermediate in the synthesis of N-acylglycosylamines, which have applications as detergents and potential enzyme inhibitors.[\[5\]](#) The amino group at the anomeric position is a potent nucleophile, readily reacting with acylating agents.[\[6\]](#)

Workflow for N-Acyl-beta-D-glucopyranosylamine Synthesis

The following diagram illustrates a typical workflow for the synthesis of N-acyl-**beta-D-glucopyranosylamines** starting from D-glucose.



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Synthesis of N-Acyl-**beta-D-glucopyranosylamine**.

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic data for **beta-D-Glucopyranosylamine** is limited. However, general characteristics can be inferred from studies on related glycosylamines.

Technique	Expected Characteristics
¹ H NMR	The anomeric proton (H-1) is expected to appear as a doublet at a chemical shift distinct from the other sugar protons, with a coupling constant characteristic of the beta configuration.
¹³ C NMR	The anomeric carbon (C-1) will show a characteristic shift due to the attached nitrogen.
FTIR	The spectrum will exhibit characteristic broad O-H and N-H stretching bands, as well as C-H and C-O stretching vibrations typical of carbohydrates. The amide I and II bands will be absent in the free amine but prominent in its acylated derivatives. [1] [7]
Mass Spectrometry	FAB-MS and other soft ionization techniques can be used to determine the molecular weight. [1]

Biological Activity and Drug Development Potential

While direct evidence for the biological activity of the parent **beta-D-Glucopyranosylamine** is not extensively documented in peer-reviewed literature, its derivatives have shown significant biological effects, suggesting the potential of the core structure as a pharmacophore.

Enzyme Inhibition

Derivatives of **beta-D-Glucopyranosylamine** have been investigated as inhibitors of various enzymes.

- Glycogen Phosphorylase: N-(β -d-glucopyranosyl)-imidazolecarboxamides, synthesized from per-O-acetylated β -d-glucopyranosylamine, have been identified as low micromolar inhibitors of glycogen phosphorylase, a target for the treatment of type 2 diabetes.[\[8\]](#)
- Protein Phosphatase 1: N-acetyl-**beta-D-glucopyranosylamine** 6-phosphate, a metabolite of the N-acetylated derivative, is a specific inhibitor of the glycogen-bound form of protein phosphatase 1 (PP1).[\[1\]](#)

Antimicrobial and Anti-inflammatory Potential of Derivatives

There are anecdotal claims of antibacterial and antifungal properties of **beta-D-Glucopyranosylamine**, though these are not substantiated by primary scientific literature. However, various other glucosamine and glycoside derivatives have demonstrated such activities.

- Antibacterial and Antifungal: 6-Sulfo-6-deoxy-D-glucosamine and its derivatives have shown in vitro antimicrobial activity.^[9] Additionally, certain S-beta-D-glucosides of 4-mercaptopurine have been synthesized and screened for antimicrobial activity.^[8]
- Anti-inflammatory: N-acetyl glucosamine (NAG) and its synthetic derivatives have demonstrated anti-inflammatory properties in mouse models by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF- α .

The general class of glycosylamines is known to be involved in biological processes like enzyme catalysis and signaling, making them of significant interest to the pharmaceutical industry.^[6]

Conclusion

beta-D-Glucopyranosylamine is a valuable and reactive intermediate in carbohydrate chemistry. Its synthesis from readily available D-glucose provides a straightforward route to a range of N-linked glycoconjugates. While the biological activities of the parent compound require further investigation, the demonstrated efficacy of its derivatives as enzyme inhibitors and anti-inflammatory agents underscores the potential of the glucopyranosylamine scaffold in drug discovery and development. Further research into the direct biological effects of **beta-D-Glucopyranosylamine** and the development of robust analytical data will be crucial for fully realizing its therapeutic potential.

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